Isoscabertopin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

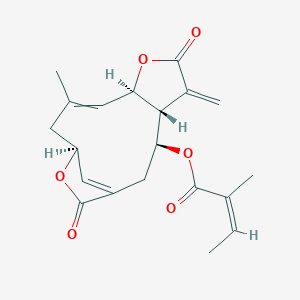

[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7?,11-5-/t14-,15+,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-WEXDWKJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@H](CC(=C[C@@H]3[C@@H]1C(=C)C(=O)O3)C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoscabertopin from Elephantopus scaber: A Technical Whitepaper on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered interest for its potential therapeutic properties. This document provides a technical overview of the known biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer effects. While research specifically isolating the activity of this compound is still emerging, studies on related compounds and whole extracts provide a strong basis for its mechanisms. This whitepaper summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways potentially modulated by this compound.

Introduction

Elephantopus scaber L., commonly known as "Prickly-leaved elephant's foot," is a perennial herb belonging to the Asteraceae family. It has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, inflammation, and cancer. The therapeutic effects of E. scaber are largely attributed to its rich composition of bioactive phytochemicals, particularly sesquiterpene lactones.

Among these, this compound is a notable germacranolide sesquiterpene lactone. Structurally similar to other active compounds from the same plant like Deoxyelephantopin (DET), Isodeoxyelephantopin (IDET), and Scabertopin, it is considered a key contributor to the plant's overall bioactivity. This paper will synthesize the current understanding of this compound's biological functions.

Biological Activities

The primary biological activities attributed to this compound are anti-inflammatory and anti-tumor effects.

2.1 Anti-Inflammatory Activity

This compound is recognized as one of the active compounds responsible for the anti-inflammatory properties of E. scaber. Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. The mechanism of this compound's anti-inflammatory action is believed to involve the inhibition of key pro-inflammatory mediators. Studies on E. scaber extracts and related sesquiterpene lactones show a marked reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal to the inflammatory cascade. The modulation of these pathways is often linked to the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).

2.2 Anti-Cancer Activity

Like other sesquiterpene lactones from E. scaber, this compound is presumed to possess anti-tumor properties. While specific cytotoxic data for this compound is limited in publicly accessible literature, its structural analogs have demonstrated potent activity against a range of cancer cell lines. The proposed anti-cancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. These effects are mediated through complex signaling pathways, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspase cascades.

2.3 Antioxidant Activity

In an antioxidant evaluation using the ABTS radical scavenging assay, the activity of isolated this compound was not detected.[1] This suggests that its primary mechanism of action in disease modulation is likely not through direct free-radical scavenging but rather through interaction with specific cellular signaling pathways.

Quantitative Data Summary

Quantitative data specifically for this compound is sparse. The table below presents data for a closely related compound, Isodeoxyelephantopin (IDET), and E. scaber extracts to illustrate the potential potency of this class of molecules. It is critical to note that these values are not directly for this compound and should be interpreted as indicative of the family's activity.

| Compound/Extract | Assay | Cell Line / Target | IC50 / Result | Reference |

| Isodeoxyelephantopin | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | Significant inhibition (qualitative) | [2] |

| Ethyl Acetate Fraction of E. scaber (contains this compound) | Nitric Oxide (NO) Production | LPS-induced BV-2 microglia | Significant inhibition at 1.56-25 µg/mL | |

| Deoxyelephantopin | Cytotoxicity (MTT Assay) | Human Cervical Cancer (SiHa) | ~10 µg/mL | |

| Deoxyelephantopin | Cytotoxicity (MTT Assay) | Human Breast Cancer (MCF-7) | ~5 µg/mL |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.[3][4][5][6][7] Lower values indicate higher potency.

Mechanism of Action & Signaling Pathways

The biological activities of this compound and related sesquiterpene lactones are executed through the modulation of intricate intracellular signaling pathways.

4.1 Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound likely interferes with this cascade, preventing the transcription of genes for iNOS, COX-2, and cytokines like TNF-α and IL-6.[8][9][10][11][12]

4.2 Apoptosis Signaling Pathway

The anti-cancer activity of related compounds involves inducing apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14][15][16] This process culminates in the activation of executioner caspases, such as Caspase-3, which dismantle the cell. This compound likely shares this mechanism, triggering a cascade that leads to programmed cell death in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of compounds like this compound.

5.1 Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17][18][19][20]

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and include vehicle-only (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[17]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

5.2 Anti-Inflammatory Assessment: Nitric Oxide (Griess Assay)

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production by macrophages.[1][2][21][22][23]

Protocol:

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control). Incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-only control.

5.3 Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the activation state of signaling pathways.[24][25][26][27][28]

Conclusion and Future Directions

This compound is a promising bioactive compound from Elephantopus scaber with significant potential, particularly in the fields of anti-inflammatory and anti-cancer drug development. While its mechanisms are inferred from studies on related sesquiterpene lactones, the available evidence strongly suggests that it modulates key signaling pathways such as NF-κB and apoptosis cascades.

For drug development professionals, this compound represents a valuable lead structure. Future research should focus on:

-

Isolation and Purification: Developing scalable methods to obtain pure this compound for rigorous testing.

-

Quantitative Bioassays: Performing comprehensive dose-response studies to determine the specific IC50 values of this compound against a wide panel of cancer cell lines and in various inflammatory models.

-

Mechanistic Studies: Utilizing transcriptomic and proteomic approaches to definitively map the signaling pathways modulated by pure this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer and inflammatory diseases.

A deeper understanding of this compound's specific biological activities and mechanisms will be crucial for translating this natural product into a clinically effective therapeutic agent.

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Initiator caspases in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Protocol Griess Test [protocols.io]

- 24. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. thermofisher.com [thermofisher.com]

- 26. benchchem.com [benchchem.com]

- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Isoscabertopin's Modulatory Role in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered attention for its potential anti-tumor properties.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in the pathogenesis of cancer and inflammatory diseases.[2][3] This technical guide consolidates the current understanding and postulates the role of this compound in modulating the NF-κB pathway, drawing upon evidence from the broader class of sesquiterpene lactones and studies on extracts of Elephantopus scaber and related compounds. While direct experimental evidence for this compound's interaction with the NF-κB pathway is emerging, this document provides a comprehensive framework for its investigation, including detailed experimental protocols and visual representations of the signaling cascade and experimental workflows.

Introduction to this compound and the NF-κB Pathway

This compound is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass.[4] It is a prominent bioactive constituent of Elephantopus scaber, a plant with a history of use in traditional medicine for treating various ailments, including those with an inflammatory component.[5][6] The chemical structure of this compound, characterized by an α-methylene-γ-lactone group, is a common feature among sesquiterpene lactones and is believed to be crucial for its biological activity.[7]

The NF-κB family of transcription factors are central mediators of cellular responses to a wide array of stimuli, including cytokines, growth factors, and pathogens.[8] In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitor of κB (IκB) proteins, most notably IκBα.[9] Upon cellular stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[10] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, primarily the p65/RelA-p50 heterodimer, allowing for its translocation into the nucleus.[11] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[2]

Postulated Mechanism of this compound in NF-κB Pathway Modulation

Direct experimental studies detailing the specific interaction of this compound with the NF-κB pathway are limited. However, based on the well-documented activities of sesquiterpene lactones and extracts from Elephantopus scaber, a strong hypothesis for its mechanism of action can be formulated.

The prevailing mechanism for NF-κB inhibition by sesquiterpene lactones involves the chemical reactivity of the α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic cysteine residues on key signaling proteins.[7]

The primary postulated mechanisms of this compound's interference with the NF-κB pathway are:

-

Inhibition of the IKK Complex: this compound may directly alkylate critical cysteine residues within the activation loop of IKKβ, thereby preventing its phosphorylation and activation. This would halt the entire downstream signaling cascade, leading to the stabilization of IκBα.

-

Direct Inhibition of p65 Subunit: this compound could directly target the p65 subunit of NF-κB. Alkylation of a specific cysteine residue in the DNA-binding domain of p65 has been shown for other sesquiterpene lactones, which prevents the NF-κB dimer from binding to its target DNA sequences.[8]

-

Prevention of IκBα Degradation: By inhibiting IKK activity, this compound would indirectly prevent the phosphorylation and subsequent degradation of IκBα. This would result in the continued sequestration of NF-κB in the cytoplasm.[5]

An ethanol (B145695) extract of Elephantopus scaber, which contains this compound, has been shown to attenuate inflammatory responses by inhibiting the DNA binding activity of the NF-κB p65 subunit in macrophages stimulated with lipopolysaccharide (LPS).[8] Furthermore, a structurally related sesquiterpene lactone from the same plant, isodeoxyelephantopin, has been demonstrated to suppress NF-κB signaling by down-regulating the phosphorylation and degradation of IκBα, leading to a reduction in p65 nuclear translocation.[12] These findings lend strong support to the hypothesis that this compound shares a similar mechanism of action.

Data Presentation: Effects of Related Compounds on NF-κB Signaling

While quantitative data for this compound is not yet available, the following table summarizes the reported inhibitory concentrations (IC50) for a related compound and an extract containing this compound, providing a benchmark for its potential potency.

| Compound/Extract | Assay | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |

| Isodeoxyelephantopin | Nitric Oxide Production | MH-S (macrophage) | LPS | ~1.5 µM | [12] |

| Ethanol Extract of E. scaber | NF-κB p65-DNA Binding | Macrophages | LPS | 25-100 µg/mL | [8] |

Experimental Protocols

To elucidate the precise role of this compound in modulating the NF-κB pathway, the following key experiments are recommended.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with constitutively active NF-κB (e.g., HeLa, HepG2) or immune cells responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages) are suitable models.

-

Culture Conditions: Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

Western Blot Analysis

This technique is used to quantify the protein levels of key components of the NF-κB pathway.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

-

Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Treatment: After 24 hours of transfection, cells are treated with this compound and/or an NF-κB activator.

-

Luciferase Assay: Following treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells as described for Western blotting.

-

Probe Labeling: A double-stranded oligonucleotide containing the consensus NF-κB binding site is end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., [γ-³²P]ATP).

-

Binding Reaction: Labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is transferred to a nylon membrane, and the labeled probe is detected using a chemiluminescent or autoradiographic method.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit.

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound and an NF-κB activator.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) and then incubated with a primary antibody against p65. After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are then mounted onto microscope slides.

-

Microscopy: The subcellular localization of p65 is visualized using a fluorescence or confocal microscope.

Mandatory Visualizations

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Caption: Workflow for Immunofluorescence of p65 Translocation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a member of the sesquiterpene lactone family and a key constituent of Elephantopus scaber, is a likely modulator of the NF-κB signaling pathway. The postulated mechanisms, centered around the inhibition of the IKK complex and/or direct interaction with the p65 subunit, are consistent with the known anti-inflammatory and anti-tumor activities of this class of compounds.

To definitively establish the role of this compound in NF-κB modulation, further research is imperative. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on:

-

Directly assessing the effect of purified this compound on the phosphorylation of IKK and IκBα, the degradation of IκBα, the nuclear translocation of p65, and the DNA-binding and transcriptional activity of NF-κB using the described assays.

-

Determining the IC50 values of this compound for each of these inhibitory activities to quantify its potency.

-

Identifying the specific molecular targets of this compound within the NF-κB pathway through techniques such as mass spectrometry-based proteomics to identify alkylated cysteine residues.

A thorough understanding of the interaction between this compound and the NF-κB pathway will be crucial for its potential development as a therapeutic agent for the treatment of cancer and inflammatory disorders.

References

- 1. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 6. ijsit.com [ijsit.com]

- 7. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanol extract of Elephantopus scaber Linn. Attenuates inflammatory response via the inhibition of NF-κB signaling by dampening p65-DNA binding activity in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]

- 10. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoscabertopin's Induction of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone, is emerging as a compound of interest in oncology research for its anti-tumor properties. A key mechanism underpinning its therapeutic potential is the induction of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. This technical guide synthesizes the current understanding of how this compound and related sesquiterpene lactones trigger ROS production, focusing on the molecular pathways and experimental evidence. While direct research on this compound's ROS induction mechanism is nascent, studies on analogous compounds like Scabertopin and Isodeoxyelephantopin provide a robust framework for its likely mode of action. This document details the probable signaling cascades, presents quantitative data from related studies, outlines key experimental protocols, and provides visual representations of the involved pathways to facilitate further research and drug development.

Introduction to this compound and Reactive Oxygen Species in Cancer Therapy

This compound is a natural product belonging to the sesquiterpene lactone class, compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1] Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their altered metabolism.[2] This elevated ROS level, while promoting some cancer-promoting signaling, also renders them more susceptible to further oxidative stress.[2][3] Consequently, therapeutic strategies that selectively increase ROS in cancer cells are a promising avenue for cancer treatment. Evidence from closely related compounds strongly suggests that this compound leverages this vulnerability by disrupting the redox homeostasis in tumor cells.

Proposed Mechanisms of this compound-Induced ROS Production

Based on studies of Scabertopin and Isodeoxyelephantopin, two primary mechanisms are proposed for this compound-induced ROS generation: inhibition of antioxidant systems and induction of mitochondrial dysfunction .

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system is a crucial antioxidant pathway in cells, responsible for reducing oxidized proteins and scavenging ROS. Isodeoxyelephantopin, a structurally similar sesquiterpene lactone, has been shown to directly inhibit thioredoxin reductase 1 (TrxR1).[4] Inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin and a diminished capacity to neutralize ROS, resulting in a significant increase in intracellular oxidative stress.[4] It is highly probable that this compound shares this mechanism of action.

Induction of Mitochondrial Dysfunction

Mitochondria are the primary source of endogenous ROS, which are byproducts of the electron transport chain (ETC).[5] Research on Scabertopin indicates that it promotes the production of mitochondrial ROS.[2][6] This can occur through several mechanisms:

-

Disruption of the Electron Transport Chain: this compound may interact with components of the ETC, leading to increased electron leakage and the subsequent reduction of molecular oxygen to form superoxide (B77818) radicals (O₂⁻).

-

Alteration of Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential can disrupt the efficiency of the ETC and enhance ROS production.

-

Depletion of Mitochondrial Antioxidants: this compound could potentially reduce the levels of mitochondrial antioxidants, such as glutathione (B108866) (GSH), further exacerbating oxidative stress.

Downstream Signaling Pathways Activated by this compound-Induced ROS

The accumulation of ROS triggers a cascade of downstream signaling events that ultimately lead to cell death.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway that is strongly activated by oxidative stress. Studies on Isodeoxyelephantopin have demonstrated that ROS accumulation following TrxR1 inhibition leads to the activation of the JNK signaling pathway, which in turn promotes apoptosis.[4]

Necroptosis

In addition to apoptosis, ROS can also induce other forms of programmed cell death. Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells through the production of mitochondrial ROS.[2][6] This indicates that this compound may also be capable of activating this alternative cell death pathway.

Quantitative Data on the Effects of Related Sesquiterpene Lactones

The following table summarizes key quantitative data from studies on Scabertopin and Isodeoxyelephantopin, which can serve as a reference for designing experiments with this compound.

| Compound | Cell Line | Concentration | Effect | Measurement | Reference |

| Scabertopin | T24 (Bladder Cancer) | 10 µM | ~2.5-fold increase in ROS | DCFH-DA Assay | [2] |

| Scabertopin | J82 (Bladder Cancer) | 10 µM | ~2-fold increase in ROS | DCFH-DA Assay | [2] |

| Isodeoxyelephantopin | HCT116 (Colon Cancer) | 5 µM | ~3-fold increase in ROS | DCFH-DA Assay | [4] |

| Isodeoxyelephantopin | RKO (Colon Cancer) | 5 µM | ~2.8-fold increase in ROS | DCFH-DA Assay | [4] |

| Scabertopin | T24 (Bladder Cancer) | 0-20 µM | Dose-dependent decrease in cell viability | CCK-8 Assay | [2] |

| Isodeoxyelephantopin | HCT116 (Colon Cancer) | 0-10 µM | Dose-dependent decrease in cell viability | MTT Assay | [4] |

Key Experimental Protocols

Measurement of Intracellular ROS

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Western Blot Analysis of Signaling Pathways

-

Principle: Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways (e.g., phosphorylation of JNK).

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Visualizing the Molecular Pathways

The following diagrams illustrate the proposed signaling pathways for this compound-induced ROS production and subsequent cellular responses.

Caption: Proposed mechanisms of this compound-induced ROS production.

Caption: Downstream signaling pathways activated by ROS.

Conclusion and Future Directions

This compound holds promise as an anti-cancer agent, with its ability to induce ROS being a central component of its mechanism of action. The proposed pathways, primarily involving the inhibition of the thioredoxin system and the induction of mitochondrial dysfunction, are based on strong evidence from structurally related sesquiterpene lactones. Future research should focus on validating these mechanisms specifically for this compound. Key areas of investigation include direct binding assays with TrxR1, detailed analysis of the effects on the mitochondrial electron transport chain, and comprehensive profiling of the downstream signaling pathways activated in various cancer cell types. A deeper understanding of these processes will be critical for the development of this compound and other ROS-inducing agents as effective cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Isodeoxyelephantopin Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Isoscabertopin's Analogue, Isodeoxyelephantopin, on the AP-1 Signaling Pathway

Disclaimer: As of December 2025, direct research on the specific effects of Isoscabertopin on the Activator Protein-1 (AP-1) signaling pathway is not available in the public domain. This technical guide leverages detailed findings on a closely related sesquiterpene lactone, Isodeoxyelephantopin (IDET), also isolated from Elephantopus scaber. Given their structural similarity, the effects of IDET on the AP-1 pathway provide a strong inferential model for the potential action of this compound. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The Activator Protein-1 (AP-1) is a critical transcription factor involved in a myriad of cellular processes, including inflammation, proliferation, and apoptosis. Its dysregulation is implicated in various pathologies, making it a key target for therapeutic intervention. This guide details the inhibitory effects of Isodeoxyelephantopin (IDET), a natural sesquiterpene lactone, on the AP-1 signaling cascade. IDET has been shown to significantly dampen AP-1 activity in lipopolysaccharide (LPS)-activated macrophages by inhibiting the phosphorylation of key upstream kinases, c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK). This document provides a comprehensive overview of the signaling pathway, quantitative data on the inhibitory effects of IDET, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

The AP-1 Signaling Pathway and Point of Inhibition by Isodeoxyelephantopin

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. Its activity is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In response to extracellular stimuli such as LPS, a phosphorylation cascade is initiated, leading to the activation of MAPKs, including JNK, ERK, and p38. These activated MAPKs then phosphorylate and activate the components of the AP-1 complex, primarily c-Jun and c-Fos, leading to the transcription of target genes involved in the inflammatory response.

Research on Isodeoxyelephantopin (IDET) has demonstrated that it exerts its inhibitory effect on the AP-1 pathway by targeting the phosphorylation of JNK and ERK, thereby preventing the subsequent activation of the AP-1 transcription factor.[1][2]

Quantitative Data on the Inhibition of AP-1 Signaling by Isodeoxyelephantopin

The inhibitory effects of IDET on the AP-1 signaling pathway have been quantified through Western blot analysis of key phosphorylated proteins and luciferase reporter gene assays to measure AP-1 transcriptional activity.[1][2]

Table: Effect of IDET on LPS-Induced Phosphorylation of JNK1/2 and ERK1/2 in MH-S Macrophages

| Treatment | Concentration (µM) | Phospho-JNK1/2 (Relative Density) | Phospho-ERK1/2 (Relative Density) |

| Control | - | Baseline | Baseline |

| LPS (1 µg/mL) | - | Significantly Increased | Significantly Increased |

| LPS + IDET | 0.75 | Reduced | Reduced |

| LPS + IDET | 1.5 | Markedly Reduced | Markedly Reduced |

| LPS + IDET | 3.0 | Substantially Reduced | Substantially Reduced |

Data are synthesized from graphical representations in the cited literature and denote qualitative changes observed. For precise quantitative values, refer to the original publication.[1]

Table: Effect of IDET on LPS-Induced AP-1 Transcriptional Activity in MH-S Macrophages

| Treatment | Concentration (µM) | Relative Luciferase Activity (%) |

| Control | - | ~0 |

| LPS (1 µg/mL) | - | 100 |

| LPS + IDET | 0.75 | ~80 |

| LPS + IDET | 1.5 | ~60 |

| LPS + IDET | 3.0 | ~40 |

Data are estimations based on graphical representations from the cited literature.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the effect of IDET on the AP-1 signaling pathway.

Western Blot for Phosphorylated JNK and ERK

This protocol is designed to detect the phosphorylation status of JNK and ERK in macrophage cell lysates following treatment with LPS and IDET.

4.1.1 Cell Culture and Treatment

-

Culture MH-S alveolar macrophage cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of IDET (0.75, 1.5, and 3 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.

4.1.2 Protein Extraction

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

4.1.3 SDS-PAGE and Immunoblotting

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1 in response to stimuli and inhibitors.

4.2.1 Transfection

-

Seed MH-S cells in 24-well plates.

-

When cells reach 70-80% confluency, co-transfect them with a firefly luciferase reporter plasmid containing AP-1 response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to recover for 24 hours post-transfection.

4.2.2 Cell Treatment and Lysis

-

Pre-treat the transfected cells with different concentrations of IDET (0.75, 1.5, and 3 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 6 hours.

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

4.2.3 Luminescence Measurement

-

Transfer 20 µL of the cell lysate to a 96-well luminometer plate.

-

Add 100 µL of the firefly luciferase substrate and measure the luminescence.

-

Add 100 µL of the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.

-

Measure the Renilla luminescence.

-

Calculate the relative AP-1 activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effects of a compound on the AP-1 signaling pathway.

Conclusion

The available evidence strongly indicates that Isodeoxyelephantopin, a close structural analog of this compound, is a potent inhibitor of the AP-1 signaling pathway. It acts by suppressing the phosphorylation of the upstream kinases JNK and ERK in LPS-stimulated macrophages. This leads to a significant reduction in AP-1 transcriptional activity. These findings highlight the potential of sesquiterpene lactones from Elephantopus scaber as valuable candidates for the development of novel anti-inflammatory and potentially anti-cancer therapeutics targeting the AP-1 pathway. Further research is warranted to investigate if this compound shares this mechanism of action and to evaluate its therapeutic potential.

References

Exploring the Therapeutic Potential of Sesquiterpene Lactones from Elephantopus scaber: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Disclaimer: Direct scientific data on Isoscabertopin is limited. This document provides a comprehensive overview of its closely related and well-studied analogs, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), isolated from the same plant, Elephantopus scaber. The therapeutic potential of this compound is inferred from the activities of these compounds.

Executive Summary

This compound, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, belongs to a class of compounds that have demonstrated significant anti-tumor properties. While research specifically focused on this compound is sparse, extensive studies on its structural isomers, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), have revealed potent cytotoxic and anti-inflammatory activities. These compounds exert their effects through the modulation of multiple critical signaling pathways, including the inhibition of NF-κB and the induction of apoptosis. This technical guide synthesizes the available preclinical data on these related compounds to illuminate the therapeutic potential of this compound and provide a foundation for future research and drug development.

Introduction to this compound and its Analogs

This compound is a naturally occurring germacranolide sesquiterpene lactone found in Elephantopus scaber, a plant with a history of use in traditional medicine for treating various ailments, including cancer. The anticancer activity of extracts from this plant is largely attributed to its sesquiterpene lactone constituents, most notably Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET). These compounds are characterized by an α-methylene-γ-lactone moiety, which is crucial for their biological activity. Given their structural similarity to this compound, DET and IDET serve as valuable proxies for understanding its potential therapeutic applications.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT 116 | Colorectal Carcinoma | 2.12 | 48 |

| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 |

| KB | Oral Cancer | 3.35 µg/mL | 48 |

| T47D | Breast Cancer | 1.86 µg/mL | 48 |

| A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 30 and 50 µM | Not Specified |

| MG-63 | Osteosarcoma | 4, 8, 16, 32 µM | Not Specified |

| U2OS | Osteosarcoma | 4, 8, 16, 32 µM | Not Specified |

| BxPC-3 | Pancreatic Cancer | 30 and 50 µM | Not Specified |

| CFPAC-1 | Pancreatic Cancer | 40 and 60 µM | Not Specified |

| SiHa | Cervical Cancer | 4.14 µg/mL | 48 |

| L-929 | Tumor Cell Line | 11.2 µg/mL | Not Specified |

Table 2: IC50 Values of Isodeoxyelephantopin (IDET) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT 116 | Colorectal Carcinoma | 2.56 | 48 |

| H1299 | Lung Cancer | < 51.2 | 24 and 48 |

| A549 | Lung Cancer | < 51.2 | 24 and 48 |

| MDA-MB-231 | Breast Cancer | 2.5 and 5 µM | Not Specified |

Mechanism of Action: Key Signaling Pathways

Preclinical studies have elucidated that Deoxyelephantopin and its related compounds target multiple signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action include the inhibition of the pro-inflammatory NF-κB pathway and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of cellular processes such as inflammation, proliferation, and survival, and its constitutive activation is a hallmark of many cancers. DET and IDET have been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in cell proliferation, invasion, and anti-apoptosis.

Induction of Apoptosis

Deoxyelephantopin induces programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. Furthermore, DET has been observed to upregulate death receptors like TNFR1, initiating the extrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Deoxyelephantopin and its analogs.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Deoxyelephantopin) and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treated and untreated cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Conclusion and Future Directions

The preclinical data for Deoxyelephantopin and Isodeoxyelephantopin strongly suggest that sesquiterpene lactones from Elephantopus scaber, including this compound, represent a promising class of compounds for anti-cancer drug development. Their ability to modulate multiple key signaling pathways, particularly the NF-κB and apoptotic pathways, provides a strong rationale for their therapeutic potential.

Future research should focus on:

-

Isolation and Characterization: Isolating sufficient quantities of this compound for comprehensive biological evaluation.

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific cytotoxic activity and mechanism of action of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this class of compounds to identify more potent and selective analogs.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of promising lead compounds.

A thorough investigation into this compound is warranted to fully understand its therapeutic potential and to advance this promising natural product towards clinical development.

Unveiling the Bioactive Potential of Isoscabertopin: An In-depth Technical Guide for Researchers

A comprehensive overview of the early-stage research into the bioactivity of Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber. This document details its known anti-tumor and anti-inflammatory properties, experimental protocols, and insights into its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in the medicinal plant Elephantopus scaber.[1] This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor and anti-inflammatory effects.[1][2] Early-stage research suggests that this compound, alongside its structural analogs such as Scabertopin and Deoxyelephantopin, contributes to the therapeutic properties of Elephantopus scaber extracts. This guide provides a detailed summary of the foundational research on this compound's bioactivity, presenting available quantitative data, experimental methodologies, and the current understanding of its molecular interactions.

Anti-Tumor Activity

Initial in vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. While research indicates that its anti-tumor activity may be less potent than other sesquiterpene lactones from Elephantopus scaber, it still exhibits inhibitory effects that warrant further investigation.

Quantitative Data: Cytotoxicity

A key study by Xu et al. (2006) evaluated the in vitro antitumor activity of four sesquiterpene lactones from Elephantopus scaber, including this compound (referred to as ES-3). The study reported that this compound demonstrated relatively weak inhibitory effects on the growth of human hepatoma (SMMC-7721), human colon adenocarcinoma (Caco-2), and human cervical carcinoma (HeLa) cell lines when compared to Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin. However, another source suggests that human colon carcinoma Caco-2 cells exhibit a higher sensitivity to both Scabertopin and this compound, indicating a potential for cell-line specific activity.[3]

| Compound | Cell Line | Activity | Reference |

| This compound | SMMC-7721 | Weak Inhibition | |

| This compound | Caco-2 | Weak Inhibition | |

| This compound | Caco-2 | More Sensitive | [3] |

| This compound | HeLa | Weak Inhibition |

Table 1: Summary of In Vitro Anti-Tumor Activity of this compound.

Experimental Protocols

The primary method for assessing the cytotoxic effects of this compound in these early studies is the MTT assay.

MTT Assay for Cell Viability: [4]

-

Cell Seeding: Cancer cell lines (e.g., SMMC-7721, Caco-2, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound, typically dissolved in a suitable solvent like DMSO and then diluted in culture medium. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a defined period, generally 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from dose-response curves.[5][6]

Anti-Inflammatory Activity and Mechanism of Action

A significant aspect of the bioactivity of sesquiterpene lactones from Elephantopus scaber is their anti-inflammatory potential. The primary mechanism implicated in this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] While direct studies on this compound's anti-inflammatory action are limited, the activity of its close structural analogs provides a strong basis for its potential mechanism.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]

Experimental Protocols for Assessing NF-κB Inhibition

Western Blot Analysis for NF-κB Pathway Proteins:

This technique is used to measure the levels of key proteins in the NF-κB signaling cascade, such as phosphorylated IκBα and the nuclear translocation of p65.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with this compound for a specific duration before being stimulated with an inflammatory agent like LPS.

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from the cells.

-

Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-IκBα, anti-p65, anti-IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein levels and phosphorylation status.

Apoptosis Induction

While the cytotoxic effects of this compound have been described as relatively weak, the induction of apoptosis is a common mechanism of action for many anticancer compounds, including other sesquiterpene lactones.[4] Further research is needed to definitively determine if this compound induces apoptosis.

Experimental Protocol for Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining Assay: [1]

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Directions

Early-stage research on this compound indicates that it possesses bioactivity, although its anti-tumor effects appear to be less pronounced than those of other sesquiterpene lactones from Elephantopus scaber. The compound's potential as an anti-inflammatory agent, likely through the inhibition of the NF-κB pathway, presents a promising area for future investigation.

To fully elucidate the therapeutic potential of this compound, further research is required to:

-

Determine the IC50 values of this compound across a broader range of cancer cell lines to identify any specific sensitivities.

-

Conduct detailed studies to confirm and quantify its anti-inflammatory effects and definitively establish its role as an NF-κB inhibitor.

-

Investigate its ability to induce apoptosis and elucidate the underlying molecular mechanisms.

-

Explore potential synergistic effects when used in combination with other therapeutic agents.

This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future studies into the bioactivity of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. scialert.net [scialert.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. IC50 Calculator | AAT Bioquest [aatbio.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Isoscabertopin: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin is a naturally occurring germacranolide sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from the medicinal plant Elephantopus scaber Linn., this compound is a subject of interest within the drug discovery community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an exploration of its biological activities. While quantitative data on this compound remains limited, this document consolidates available information and presents data from closely related analogues to provide a contextual framework for its potential efficacy and mechanism of action.

Discovery and Sourcing

This compound was first discovered as a new germacranolide sesquiterpene lactone isolated from the plant Elephantopus scaber (Asteraceae family), commonly known as Prickly-leaved elephant's foot.[1][2] This plant has a long history of use in traditional medicine across Asia for treating a variety of ailments, including hepatitis, bronchitis, and inflammation.[3] this compound is one of several bioactive sesquiterpene lactones found in this plant, often co-isolated with its isomers and related compounds such as scabertopin (B1632464), deoxyelephantopin, and isodeoxyelephantopin.[4][5] The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Elephantopus scaber is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocols are representative of the methodologies employed for the extraction and purification of sesquiterpene lactones from this plant source.

General Extraction and Solvent Partitioning

This initial phase aims to create a crude extract enriched with medium-polarity compounds like this compound.

-

Plant Material Preparation : The whole plant of Elephantopus scaber is air-dried and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction : The powdered plant material (e.g., 4.0 kg) is subjected to exhaustive extraction, typically via reflux with an aqueous ethanol (B145695) solution (e.g., 90% EtOH), to extract a broad range of metabolites.[3]

-

Concentration : The solvent from the combined ethanolic extracts is removed under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with a series of immiscible organic solvents of increasing polarity. This separates compounds based on their differential solubility.[3]

-

Petroleum Ether Fraction : Removes highly non-polar compounds like fats and waxes.

-

Chloroform Fraction : Extracts compounds of low to medium polarity.

-

Ethyl Acetate (B1210297) Fraction : This fraction is typically enriched with sesquiterpene lactones, including this compound.[2][3]

-

n-Butanol Fraction : Isolates more polar compounds like glycosides.

-

-

Fraction Concentration : The ethyl acetate fraction is concentrated in vacuo to yield a semi-purified extract for further chromatographic separation.

Chromatographic Isolation and Purification

The enriched ethyl acetate fraction is subjected to one or more chromatographic steps to isolate this compound to a high degree of purity.

-

Silica (B1680970) Gel Column Chromatography :

-

Stationary Phase : Silica gel (e.g., 200-300 mesh).

-

Mobile Phase : A gradient solvent system is used, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of n-hexane and ethyl acetate, which effectively separates compounds within the fraction.

-

Fraction Collection : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Purpose : For final purification of the pooled fractions from the silica gel column.[6]

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : An isocratic or gradient system of methanol (B129727) and water, or acetonitrile (B52724) and water.

-

Detection : UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

Final Product : The solvent is evaporated from the collected fraction to yield pure this compound, which can be confirmed by spectroscopic analysis (NMR, MS).

-

Biological Activity and Mechanism of Action

This compound is reported to possess anti-tumor properties, a characteristic common to many sesquiterpene lactones isolated from Elephantopus scaber.[4][5] While the specific molecular mechanism of this compound has not been extensively detailed, the activity of its closely related isomer, scabertopin, has been studied in bladder cancer, offering valuable insights into a potential mechanism of action.

Research has shown that scabertopin inhibits the migration and invasion of bladder cancer cells by suppressing the FAK/PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and motility, and its over-activation is a hallmark of many cancers.[7][8] Scabertopin was found to inhibit the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion. The inhibition of the FAK/PI3K/Akt axis prevents the downstream signaling that leads to MMP-9 expression. It is plausible that this compound exerts its anti-tumor effects through a similar mechanism, although this requires direct experimental confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Isoscabertopin: A Review of its Basic Pharmacological Profile and a Framework for Future Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the current understanding of the basic pharmacological profile of Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber. Despite its classification as a compound with potential anti-tumor activities, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific quantitative data and detailed mechanistic studies. This document summarizes the available information and provides a generalized framework of standard experimental protocols and potential signaling pathways for future in-depth investigation.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in Elephantopus scaber, a plant with a history of use in traditional medicine.[1][2][3] Sesquiterpene lactones as a class are known for their diverse biological activities, and this compound has been noted for its potential anti-tumor properties.[1][4] However, detailed pharmacological data, including its cytotoxic potency against various cancer cell lines and the underlying molecular mechanisms, remain largely uncharacterized in peer-reviewed literature.

One study that assessed the antioxidant capacity of compounds isolated from Elephantopus scaber reported that the antioxidant activity of this compound was not detected, providing a specific, albeit negative, data point on its pharmacological profile.[5]

Quantitative Data on Biological Activity

A thorough search of scientific databases yielded no specific IC50 values for this compound against any cancer cell lines. To provide context, data for structurally related sesquiterpene lactones isolated from the same plant, Elephantopus scaber, are presented below. It is crucial to note that these values are not for this compound and should only be considered as a reference for the potential range of activity for compounds of this class.

| Compound Name | Cancer Cell Line | IC50 Value | Reference |

| Isodeoxyelephantopin | A549 (Lung Carcinoma) | 10.46 µg/mL | Not Found |

| Isodeoxyelephantopin | T47D (Breast Carcinoma) | 1.3 µg/mL | Not Found |

| Deoxyelephantopin | A549 (Lung Carcinoma) | 12.287 µg/mL | Not Found |

Table 1: Cytotoxicity of Sesquiterpene Lactones from Elephantopus scaber (Note: Data for this compound is not available).

Framework for Experimental Investigation

The following sections outline standard experimental protocols that would be necessary to establish the basic pharmacological profile of this compound.

Cytotoxicity Assays

To determine the cytotoxic activity of this compound, standard assays such as the MTT or LDH release assays would be employed.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Apoptosis Assays

To determine if this compound induces programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry is a standard method.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. mdpi.com [mdpi.com]

- 2. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]